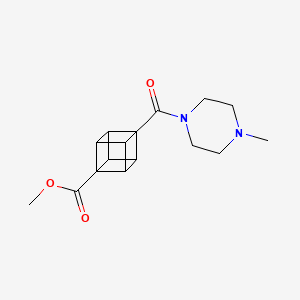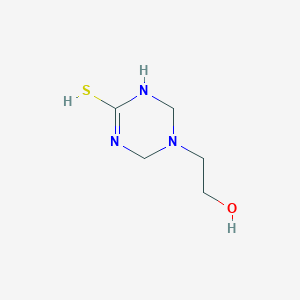
(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene
Übersicht
Beschreibung
Phenylboronic ester derivatives, such as the one you mentioned, are commonly used in organic synthesis . They are known for their high stability, low toxicity, and high reactivity in various transformation processes .
Synthesis Analysis
These compounds can be synthesized through nucleophilic and amidation reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives and is acquired through two substitution reactions .Molecular Structure Analysis
The structure of these compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Boronic acid compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, is 233.12 g/mol . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Catalyzed Diboration : This compound is produced as a result of the catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron, demonstrating a cis arrangement of two boronate ester substituents on its central C=C double bond, which exhibits a slight twist to reduce steric hindrance (Clegg et al., 1996).
Synthesis of Electron Transport Materials : An efficient and practical synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the synthesis of electron transport materials (ETMs), is developed from commodity chemicals. This process has been applied in the gram-scale synthesis of ETM BPyTP-2 (Zha Xiangdong et al., 2017).
Pd-Catalyzed Borylation : The compound is involved in the palladium-catalyzed borylation of aryl bromides, where it is used in combination with pinacol to effectively synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Enhancement in Electrochemiluminescence : The compound plays a role in enhancing the aggregation-induced electrochemiluminescence (AIECL) of poly-tetraphenylethene in aqueous media, suggesting its application in designing highly efficient ECL materials (Hang Gao et al., 2020).
Room Temperature Synthesis of Cyclobutenes : It is used in a metal-free direct [2+2] cycloaddition reaction of alkynes to afford substituted cyclobutenes, offering a mild and facile protocol (Alcaide et al., 2015).
Conjugated Polymer Preparation : The compound is involved in the preparation of new soluble conjugated polymers using Suzuki polycondensation reactions. These polymers exhibit brilliant red colors and potential applications in materials science (Yu Zhu et al., 2007).
Cyclic Peroxide Synthesis : It has been used in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen (Chang-Yi Qian et al., 1992).
Arylation and Alkenylation Catalysis : This compound is part of a catalytic system involving iron(III) and zinc(II) salts for the arylation and alkenylation of C(sp3)–H bonds with organoborates (Ilies et al., 2017).
Di-Gold(I) Substitution in Bithiophene : The compound is used for the synthesis of a di-gold(I)-substituted bithiophene, which demonstrates red-shifted optical properties (Miya A. Peay et al., 2011).
Semiconducting Polymer Synthesis : It serves as a precursor for the synthesis of high-performance semiconducting polymers, specifically naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers (Kawashima et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Boronic acid compounds have a wide range of applications in pharmacy and biology . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Eigenschaften
IUPAC Name |
2-[(Z)-1,2-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBNMYBKXYNJN-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7775180.png)


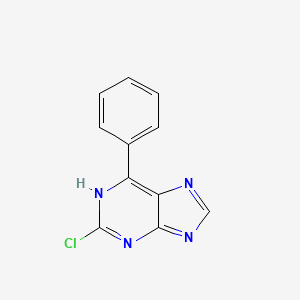

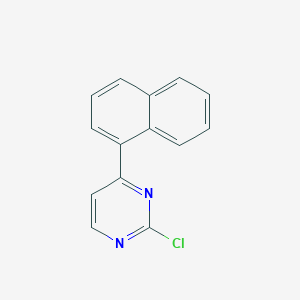
![[(1R,2R)-2-carboxycyclohexyl]azanium;chloride](/img/structure/B7775221.png)

![[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride](/img/structure/B7775235.png)
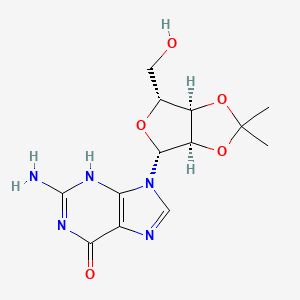
![Methyl 4-[(tert-butoxycarbonyl)amino]-1-cubanecarboxylate](/img/structure/B7775262.png)
